molecular formula C4H7NO2 B087021 5-Methyl-1,3-oxazolidin-2-one CAS No. 1072-70-4

5-Methyl-1,3-oxazolidin-2-one

Cat. No.: B087021
CAS No.: 1072-70-4
M. Wt: 101.1 g/mol
InChI Key: HBRXQSHUXIJOKV-UHFFFAOYSA-N
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Description

5-Methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound featuring a five-membered ring containing oxygen and nitrogen atoms. This compound is part of the oxazolidinone class, which is known for its significant applications in pharmaceuticals, particularly as antibacterial agents.

Mechanism of Action

Target of Action

5-Methyl-1,3-oxazolidin-2-one, like other oxazolidin-2-ones, primarily targets bacterial protein synthesis . The compound binds to the bacterial ribosome, specifically at the peptidyl transferase center . This center is crucial for the formation of peptide bonds during protein synthesis .

Mode of Action

The compound’s interaction with its target leads to the inhibition of protein synthesis . By binding to the peptidyl transferase center, it prevents the formation of a functional 70S-initiation complex, which is essential for the initiation of protein synthesis . This disruption in protein synthesis affects the survival and growth of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway . The compound’s action leads to the disruption of this pathway, preventing the formation of new proteins and thereby inhibiting bacterial growth .

Pharmacokinetics

Other oxazolidin-2-ones, such as linezolid, are known for their excellent oral bioavailability . They are also known to distribute well throughout the body, reaching various tissues and body fluids .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth . By disrupting protein synthesis, the compound prevents the bacteria from growing and multiplying . This makes it effective against various types of bacteria, including those that are resistant to other antibiotics .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds or substances in the environment can affect the compound’s stability and efficacy . Additionally, the pH and temperature of the environment can also impact the compound’s action .

Future Directions

The synthesis and study of oxazolidin-2-ones, including 5-Methyl-1,3-oxazolidin-2-one, continue to be an active area of research due to their potential applications in medicine and synthetic organic chemistry . Future research may focus on developing more efficient synthesis methods and exploring new applications for these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-1,3-oxazolidin-2-one can be synthesized through various methods. One common approach involves the reaction of amino alcohols with carbonates or phosgene derivatives. For instance, the reduction of an amino acid to the corresponding amino alcohol, followed by cyclization with ethyl carbonate, can yield the oxazolidinone structure . Another method involves the use of asymmetric aldol reactions combined with Curtius rearrangement to achieve the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to improve reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated oxazolidinones, while substitution reactions can introduce alkyl or aryl groups to the oxazolidinone ring .

Comparison with Similar Compounds

Properties

IUPAC Name

5-methyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-3-2-5-4(6)7-3/h3H,2H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRXQSHUXIJOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401030688
Record name 5-Methyl-2-oxazolidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072-70-4
Record name 5-Methyl-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072-70-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxazolidinone, 5-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1072-70-4
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Record name 5-Methyl-2-oxazolidinone
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Record name 5-methyl-1,3-oxazolidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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